crystal structure and stereochemistry of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
crystal structure and stereochemistry of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
An in-depth technical guide detailing the structural elucidation, stereochemical dynamics, and crystallographic profiling of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one .
Executive Summary
The oxindole (indolin-2-one) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous alkaloids and synthetic pharmacological agents[1]. 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one (often utilized as its hydrochloride salt, CAS 1311315-82-8[2]) is a highly functionalized derivative that presents unique physicochemical challenges.
Understanding the crystal structure and stereochemistry of this molecule is critical for drug development professionals. The molecule features a rigid, near-planar aromatic core coupled with a highly flexible 2-aminoethyl side chain. More importantly, the C3 position of the oxindole ring is a chiral center. The presence of a proton at this stereocenter renders the molecule susceptible to enolization and subsequent racemization[3]. This whitepaper provides a comprehensive analysis of the molecule's structural architecture, solid-state behavior, and the self-validating experimental protocols required to isolate and characterize its enantiomers.
Molecular Architecture & Stereochemistry
The Oxindole Core and C3 Stereocenter
The core of the molecule is a 2,3-dihydro-1H-indol-2-one ring system. X-ray and Density Functional Theory (DFT) studies on related oxindoles demonstrate that the pyrrolidine and benzene rings are almost entirely planar, with dihedral angles typically measuring less than 2.0°[1].
The substitution at the C3 position with a 2-aminoethyl group creates a stereogenic center, yielding (R) and (S) enantiomers. Because the C3 carbon is bonded to an acidic proton adjacent to a carbonyl group, the molecule can undergo base-catalyzed or photochemically induced enolization[3][4]. This enolization proceeds through an achiral enol intermediate, which upon re-protonation, leads to racemization.
Conformational Dynamics of the Side Chains
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5-Ethyl Group: Serves primarily as a lipophilic anchor. In the solid state, it influences crystal packing via hydrophobic van der Waals interactions, often dictating the specific space group adopted during crystallization.
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3-(2-Aminoethyl) Group: The terminal primary amine introduces significant conformational flexibility. It can act as both a hydrogen bond donor and acceptor, competing with the oxindole's lactam motif. The balance between gauche and anti conformations of this side chain is heavily influenced by the pH of the environment and the counterion (e.g., chloride in the HCl salt form)[2].
Fig 1: Base-catalyzed enolization pathway leading to C3 racemization in 3-substituted oxindoles.
Crystallographic Profiling (X-Ray Diffraction)
In the solid state, oxindole derivatives are defined by their supramolecular constructs (SCs). The dominant packing feature is the formation of centrosymmetric dimers facilitated by intermolecular N–H···O=C hydrogen bonds between the lactam rings[5][6].
Hydrogen Bonding Networks
For 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one, the primary structural motif is the homomeric cyclic dimer. The N-H···O hydrogen bonds in these dimers are of medium strength, with donor-acceptor (N···O) distances typically ranging from 2.81 to 2.86 Å[1][6]. When crystallized as a hydrochloride salt, the terminal primary amine becomes protonated (-NH3+), introducing a secondary hydrogen-bonding network where chloride ions act as bridging acceptors between adjacent dimer stacks.
Quantitative Crystallographic Data
The table below summarizes the expected quantitative crystallographic parameters based on isostructural 3-substituted oxindole derivatives[1][6][7].
| Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic / Triclinic | Typical for asymmetric organic molecules with flexible side chains[7]. |
| Space Group | P21/c or P1ˉ | Facilitates the anti-parallel packing required for centrosymmetric dimers[1]. |
| N-H···O Distance | 2.81 Å – 2.86 Å | Indicates stable, medium-strength hydrogen bonding in the lactam core[1][6]. |
| D-H···A Angle | 167° – 177° | Near-linear hydrogen bond geometry maximizes orbital overlap[6]. |
| Core Dihedral Angle | < 2.0° | Confirms the rigid, planar nature of the indolin-2-one core[1]. |
Experimental Protocols for Structural Elucidation
To accurately determine the stereochemistry and crystal structure, researchers must isolate the enantiomers without inducing racemization, followed by controlled crystal growth.
Protocol 1: Chiral Resolution via Preparative HPLC
Causality & Logic: Standard basic or neutral mobile phases can trigger on-column enolization of the C3 proton, resulting in peak tailing or complete racemization[3]. To maintain stereochemical integrity, an acidic mobile phase must be utilized to suppress the enolate intermediate.
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Stationary Phase: Chiralpak AD-H (or equivalent amylose-based chiral stationary phase).
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Mobile Phase: Hexane / Isopropanol (80:20 v/v) modified with 0.1% Trifluoroacetic acid (TFA) . Critical Step: The acidic modifier is non-negotiable to lock the C3 stereocenter.
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Flow Rate & Temperature: 1.0 mL/min at 25°C.
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Detection: UV absorbance at 254 nm (corresponding to the oxindole aromatic core).
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Validation: Reinject the collected fractions immediately. A single sharp peak confirms successful resolution and the absence of rapid racemization.
Protocol 2: Single-Crystal Growth via Vapor Diffusion
Causality & Logic: Rapid evaporation often leads to kinetic trapping, yielding amorphous powders or polymorphs with solvent inclusions. Vapor diffusion allows for slow thermodynamic equilibration, driving the molecules to form the highly stable N-H···O hydrogen-bonded dimers[5][8].
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Solvent Selection: Dissolve 10 mg of the enantiopure compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Methanol).
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Antisolvent Selection: Choose a volatile antisolvent in which the compound is insoluble (e.g., Diethyl ether).
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Setup: Place the open vial containing the methanol solution inside a larger sealed vessel containing 5 mL of diethyl ether.
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Incubation: Store the vessel in a dark, vibration-free environment at 4°C. Note: Darkness prevents photochemical deracemization[3].
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Harvesting: After 3–7 days, harvest the resulting single crystals directly into paratone oil to prevent lattice degradation prior to X-ray diffraction analysis.
Fig 2: Self-validating workflow for the chiral resolution and crystallographic analysis of oxindoles.
Mechanistic Insights into Stereocontrol
The structural integrity of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one during drug formulation relies heavily on understanding its thermodynamic vulnerabilities.
Recent advancements in photochemical deracemization have shown that racemic 3-substituted oxindoles can be converted into enantiomerically enriched forms using visible-light photocatalysis[3][4]. This contra-thermodynamic stereochemical editing utilizes a chiral sensitizer (such as a chiral benzophenone catalyst) and light energy (λ = 366 nm) to selectively racemize the minor enantiomer while enriching the major one[3].
For the drug development professional, this presents a dual-edged sword:
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Synthetic Advantage: It offers a late-stage method to correct the stereochemistry of a racemic batch without discarding 50% of the material.
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Formulation Risk: It highlights the extreme photosensitivity of the C3 stereocenter. Formulations of this compound must be protected from UV/Vis light and formulated at a slightly acidic pH to prevent spontaneous thermal or photochemical racemization over the drug's shelf life.
References
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ResearchGate - Synthesis, spectroscopic characterization, and crystal structure of a novel indoline derivative. Available at: [Link]
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IUCr Journals - 6-Chloro-2-oxindole: X-ray and DFT-calculated study. Available at: [Link]
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Sabinet African Journals - Hydrogen bonding patterns in a series of 3-spirocyclic oxindoles. Available at:[Link]
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National Institutes of Health (PMC) - Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Available at:[Link]
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RSC Publishing - Polymorphs of oxindole as the core structures in bioactive compounds. Available at: [Link]
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ResearchGate - Photochemical Deracemization of 3‐Substituted Oxindoles. Available at:[Link]
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- 1. journals.iucr.org [journals.iucr.org]
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- 7. journals.co.za [journals.co.za]
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